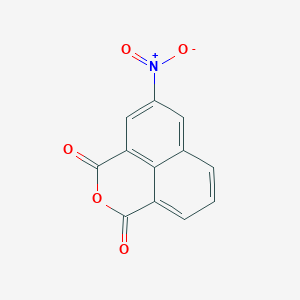

3-Nitro-1,8-naphthalic anhydride

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5NO5/c14-11-8-3-1-2-6-4-7(13(16)17)5-9(10(6)8)12(15)18-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFLZYYDLIKGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184360 | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3027-38-1 | |

| Record name | 5-Nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3027-38-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalic anhydride, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 3 Nitro 1,8 Naphthalic Anhydride

Advanced Synthetic Routes to 3-Nitro-1,8-Naphthalic Anhydride (B1165640)

The preparation of 3-nitro-1,8-naphthalic anhydride is primarily achieved through the nitration of 1,8-naphthalic anhydride. However, alternative methods have also been explored to overcome certain synthetic challenges.

Direct Nitration of 1,8-Naphthalic Anhydride: Optimization Strategies and Isomer Control

The most common and efficient method for synthesizing this compound is the direct electrophilic nitration of 1,8-naphthalic anhydride. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid serves as both a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.

Optimization Strategies:

Several factors are crucial for optimizing the yield and purity of the desired 3-nitro isomer.

Temperature Control: Maintaining a low reaction temperature, typically between 0–5°C, is critical to minimize side reactions such as polynitration and oxidation. Exceeding 10°C can lead to the formation of the undesired 4-nitro isomer.

Reagent Addition: Gradual, dropwise addition of nitric acid to the suspension of 1,8-naphthalic anhydride in sulfuric acid helps to control the reaction rate and temperature.

Reaction Time: A typical reaction time is around two hours to ensure a balance between complete conversion and the formation of byproducts.

Nitrating Agent: While a mixture of nitric and sulfuric acids is common, using solid sodium nitrate (B79036) in concentrated sulfuric acid at room temperature has also been reported as an effective method. mdpi.commdpi.com

Isomer Control:

The nitration of 1,8-naphthalic anhydride predominantly yields the 3-nitro isomer, with smaller amounts of the 4-nitro isomer being formed. mdpi.com The directing effect of the anhydride group, which is deactivating, favors substitution at the 3-position. The 4-nitro isomer can be effectively removed through recrystallization from solvents like chlorobenzene (B131634) or acetic acid, yielding the this compound with high purity (≥98%). mdpi.com

Table 1: Comparison of Direct Nitration Methods

| Metric | Direct Nitration (HNO₃/H₂SO₄) | Naphthalimide Route |

| Yield | 84% | Not widely reported |

| Purity | ≥98% | Potentially lower |

| Reaction Complexity | Moderate | High (two-step) |

| Byproducts | Minimal, mainly 4-nitro isomer | Possible hydrolysis residues |

Alternative Synthetic Approaches (e.g., Nitration of Naphthalimide)

An alternative route to this compound involves the nitration of 1,8-naphthalimide (B145957). This method offers the advantage of the naphthalimide ring being more stable under acidic conditions compared to the anhydride. The process involves treating 1,8-naphthalimide with sodium nitrate in concentrated sulfuric acid. The resulting 3-nitro-1,8-naphthalimide is then hydrolyzed, typically using an aqueous base like sodium hydroxide (B78521) followed by acidification, to yield this compound. While this method avoids some of the issues associated with direct nitration of the anhydride, it introduces an additional hydrolysis step.

Functional Group Interconversions of the Nitro Moiety in this compound

The nitro group of this compound is a versatile functional handle that can be transformed into other groups, most notably an amino group, or be displaced through nucleophilic substitution.

Reduction to Amino Derivatives: Methodological Advances

The reduction of the nitro group to an amino group to form 3-amino-1,8-naphthalic anhydride is a key transformation, as the resulting amino derivative is a valuable precursor for many dyes and fluorescent compounds. Several methods have been developed for this reduction.

Stannous Chloride (SnCl₂): The use of tin(II) chloride in an acidic medium (e.g., concentrated hydrochloric acid in ethanol) is a classic and effective method for this reduction. commonorganicchemistry.com

Flow Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and clean method for nitro group reduction.

Iron Powder: Reduction with iron powder in an acidic medium, such as acetic acid, provides a milder alternative to stannous chloride. mdpi.comcommonorganicchemistry.com

Hydrazine (B178648): The use of hydrazine hydrate (B1144303) in the presence of a catalyst like Raney nickel or Pd/C is another efficient method. researchgate.net

Sodium Dithionite (B78146): Sodium dithionite in an aqueous ethanol (B145695) solution can also be employed for the reduction. nuph.edu.ua

Table 2: Common Reagents for the Reduction of this compound

| Reagent | Conditions | Advantages |

| Stannous Chloride (SnCl₂) / HCl | Ethanol, reflux | High efficiency |

| Iron (Fe) / Acetic Acid | Hot acetic acid | Milder conditions |

| Catalytic Hydrogenation (H₂/Pd/C) | Ethanol | Clean reaction |

| Hydrazine Hydrate / Catalyst | Ethanol or 2-propanol, 40-50°C | Smooth reaction, good yields |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous ethanol | Alternative to hydrogenation/acidic conditions |

Aromatic Nucleophilic Substitution Reactions

The nitro group in this compound can undergo aromatic nucleophilic substitution (SNAAr) reactions, where it is displaced by a nucleophile. This reactivity is enhanced by the electron-withdrawing nature of the anhydride group. These reactions are particularly useful for introducing a variety of functional groups onto the naphthalic anhydride core. For instance, reaction with thiols can lead to the formation of highly fluorescent thioethers. nih.gov

Derivatization via the Anhydride Functionality

The anhydride group of this compound is highly reactive towards nucleophiles, allowing for the synthesis of a wide range of derivatives, primarily naphthalimides.

The reaction of this compound with primary amines or ammonia (B1221849) leads to the formation of N-substituted 3-nitro-1,8-naphthalimides. mdpi.comrsc.org This reaction typically proceeds by heating the anhydride with the amine in a suitable solvent such as ethanol, N-methyl-2-pyrrolidone (NMP), or acetic acid. mdpi.comresearchgate.net The resulting imide ring is generally stable. nuph.edu.ua

Furthermore, the anhydride can be hydrolyzed to the corresponding dicarboxylic acid, 3-nitronaphthalene-1,8-dicarboxylic acid, by treatment with a base such as potassium hydroxide, followed by acidification. mdpi.comrsc.org This dicarboxylic acid can then be esterified to produce diesters. mdpi.com

Imidization Reactions with Amines: N-Substitution Strategies

The most prominent reaction of this compound is its condensation with primary amines to form the corresponding N-substituted 3-nitro-1,8-naphthalimides. This imidization process is a robust and efficient method for introducing a wide variety of substituents at the imide nitrogen, thereby tuning the molecule's physical and chemical properties.

The reaction typically involves heating the anhydride with a primary amine in a suitable solvent. The choice of solvent and reaction conditions can influence the reaction rate and yield. Common solvents include ethanol, acetic acid, and N-Methyl-2-pyrrolidone (NMP). researchgate.netmdpi.com For instance, the condensation of this compound with amines such as hexylamine (B90201) or benzylamine (B48309) proceeds effectively when refluxed in ethanol. researchgate.net A mixture of NMP and acetic acid at elevated temperatures (e.g., 120 °C) has also proven effective for imidization with amines like 2-ethylhexylamine, leading to high yields of the desired naphthalimide. mdpi.com

The general scheme for this reaction involves the nucleophilic attack of the amine on one of the anhydride's carbonyl carbons, followed by the elimination of a water molecule to form the stable five-membered imide ring. This straightforward, one-step process makes a diverse library of N-substituted 3-nitro-1,8-naphthalimides readily accessible for various research applications, including the development of potential antitumor agents. nih.gov Even simple ammonolysis using aqueous ammonia can be employed to produce the unsubstituted 3-nitro-1,8-naphthalimide. nuph.edu.ua

The following table summarizes various reported conditions for the N-substitution of this compound.

| Amine | Solvent/Conditions | Product | Reference |

| Hexylamine | Ethanol, reflux | N-Hexyl-3-nitro-1,8-naphthalimide | researchgate.net |

| Benzylamine | Ethanol, reflux | N-Benzyl-3-nitro-1,8-naphthalimide | researchgate.net |

| 2-Ethylhexylamine | NMP/Acetic Acid (1:1), 120°C, 30 min | N-(2-Ethylhexyl)-3-nitro-1,8-naphthalimide | mdpi.com |

| Aqueous Ammonia | Aqueous Ammonia | 3-Nitro-1,8-naphthalimide | nuph.edu.ua |

Hydrolysis and Esterification Pathways

While less common than imidization, the anhydride moiety of this compound can undergo other important chemical transformations, such as hydrolysis and esterification. These reactions open pathways to different classes of naphthalic acid derivatives.

Hydrolysis:

The anhydride ring is susceptible to hydrolysis, a reaction that cleaves the anhydride to form the corresponding dicarboxylic acid, 3-nitro-1,8-naphthalic acid. This reaction is typically pH-dependent. In aqueous solutions, the parent compound, 1,8-naphthalic acid, exists in equilibrium with its anhydride form, with the cyclization to the anhydride being spontaneous and favored in acidic conditions. rsc.org The hydrolysis of the anhydride is, conversely, promoted under neutral or basic conditions. The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the anhydride group and the pKa values of the resulting dicarboxylic acid, but the fundamental process remains the cleavage of an acyl-oxygen bond by water.

Esterification:

Esterification provides a method to convert the anhydride into ester derivatives. This can be achieved by reacting the anhydride with an alcohol, often in the presence of a catalyst. While direct esterification of this compound is not extensively detailed in the provided literature, the general principles of esterifying aromatic anhydrides are well-established. tcichemicals.com These reactions can lead to the formation of either a monoester (by reaction with one equivalent of alcohol) or a diester, though the latter typically requires the dicarboxylic acid as the starting material. The conversion of a related compound, 3,4-dibromo-6-nitro-1,8-naphthalic anhydride, into its corresponding diester demonstrates the viability of this transformation within the nitro-naphthalic anhydride family. mdpi.com The esterification of secondary metabolites and other natural products is a common strategy to modify their bioavailability and biological activity, highlighting the potential utility of creating ester derivatives of 3-nitro-1,8-naphthalic acid. medcraveonline.com

The following table outlines the products of these transformations.

| Reaction | Reagents | Product | Reference |

| Hydrolysis | Water | 3-Nitro-1,8-naphthalic acid | |

| Esterification | Alcohol | 3-Nitro-1,8-naphthalic acid ester derivatives | mdpi.commedcraveonline.com |

Design and Synthesis of Functional Naphthalimide Derivatives from 3 Nitro 1,8 Naphthalic Anhydride

Strategies for Introducing Diverse Substituents on the Naphthalene (B1677914) Core

The modification of the naphthalene nucleus is a key strategy for fine-tuning the electronic and photophysical properties of naphthalimides. researchgate.net The presence of the nitro group at the 3-position directs subsequent substitutions and can itself be a reactive handle for introducing new functionalities.

Halogenation of the naphthalimide core introduces a synthetically versatile handle for further modifications, particularly through cross-coupling reactions. A direct method involves the nitration of a halogenated precursor, such as 4-bromo-1,8-naphthalic anhydride (B1165640), using reagents like sodium nitrate (B79036) in concentrated sulfuric acid to yield 4-bromo-3-nitro-1,8-naphthalic anhydride. ekb.eg This approach places a halogen and a nitro group on the ring, both of which can be selectively targeted for subsequent reactions. For instance, research has described the one-pot synthesis of 3-bromo-6-nitro-1,8-naphthalic anhydride, highlighting the accessibility of these di-substituted intermediates. researchgate.net The resulting halo-nitro-naphthalic anhydrides can then be converted to the corresponding imides for further derivatization.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is widely used to introduce aryl or heteroaryl groups onto the naphthalimide scaffold. mdpi.com

Traditionally, this involves a halogenated naphthalimide, such as 4-bromo-1,8-naphthalimide, which can be coupled with a phenyl boronic acid using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). mdpi.com Microwave-assisted synthesis can significantly accelerate these reactions, improving efficiency over conventional heating. mdpi.com

More recently, a novel approach utilizes the nitro group itself as the electrophilic partner in Suzuki-Miyaura couplings. mdpi.comorganic-chemistry.org This is significant because it bypasses the need for a halogenation step. The catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the aryl-nitro bond, a previously unprecedented elemental reaction. organic-chemistry.org This methodology has been successfully applied to synthesize various biaryls and has been explored for complex molecules like perylenediimide (PDI) multimers, demonstrating the feasibility of using nitroarenes as direct coupling partners. organic-chemistry.orgresearchgate.net This strategy expands the utility of 3-nitro-1,8-naphthalic anhydride, allowing for direct C-C bond formation at the 3-position.

Table 1: Comparison of Suzuki-Miyaura Coupling Strategies for Naphthalimide Derivatives

| Coupling Partner | Catalyst System (Example) | Key Feature | Reference |

|---|---|---|---|

| 4-Bromo-1,8-naphthalimide | Pd(P(C₆H₅)₃)₄, Phenylboronic Acid | Conventional method using a halogenated substrate. | mdpi.com |

Conjugating the naphthalimide core to other molecular entities is a common strategy to create functional hybrids with specific targeting or physicochemical properties. nih.govwikipedia.org

Carboranes: Boron-rich carborane clusters have been conjugated to naphthalimides to create potential anticancer agents. nih.gov A series of 4-carboranyl-3-nitro-1,8-naphthalimide derivatives have been synthesized via amidation and reductive amination reactions. nih.govtandfonline.com These conjugates have shown strong interactions with DNA, suggesting an intercalative binding mode. tandfonline.comnih.gov The synthesis allows for the incorporation of different carborane isomers (e.g., ortho- and meta-carboranes) and varying linker lengths to modulate biological activity. nih.govmdpi.com

Polyethylene (B3416737) Glycol (PEG): To improve aqueous solubility and biocompatibility, naphthalimides can be conjugated to polyethylene glycol (PEG) chains. For example, a PEG-ylated naphthalimide was synthesized by reacting 1,8-naphthalic anhydride with a PEG-containing amine. acs.org This modification is crucial for developing derivatives suitable for biological applications.

Triazoles: The 1,2,3-triazole moiety is often introduced into molecules using copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.govbohrium.com This reaction is highly efficient for linking the naphthalimide scaffold to other fragments. The synthesis typically involves preparing an azide- or alkyne-functionalized naphthalimide and reacting it with a complementary partner. For example, 4-azido-1,8-naphthalic anhydride can be prepared from 4-bromo-1,8-naphthalic anhydride and subsequently reacted with various terminal alkynes to generate a library of triazole-containing naphthalimides. patsnap.com These hybrids have been investigated for their antimicrobial and anticancer properties. nih.govnih.gov

Library Design and High-Throughput Synthesis Approaches for Naphthalimide Analogues

The development of new therapeutic agents and functional materials often relies on the synthesis and screening of large numbers of related compounds, known as chemical libraries. The versatile chemistry of the naphthalimide scaffold is well-suited for library design. nih.gov By systematically varying the amine component used to form the imide and by employing diverse reactions on the naphthalene core, extensive libraries of analogues can be generated from a common intermediate like this compound. mdpi.comnih.gov

High-throughput synthesis approaches aim to accelerate the production of these libraries. Techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for key steps like imidation and Suzuki coupling. mdpi.com The robustness and orthogonality of reactions like "click chemistry" make them ideal for parallel synthesis formats, allowing for the rapid generation of diverse triazole-naphthalimide conjugates. nih.govbohrium.com The design of these libraries often involves creating a series of compounds where a specific part of the molecule is systematically altered—for example, by using a range of different amines to explore the structure-activity relationship of the side chain at the imide position. nih.gov

Structural Elucidation and Purity Assessment of Synthesized Derivatives (e.g., NMR, FT-IR, Elemental Analysis)

The unambiguous confirmation of the chemical structure and the assessment of the purity of newly synthesized naphthalimide derivatives are critical. A combination of spectroscopic and analytical techniques is employed for this purpose. northwestern.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. nih.gov ¹H NMR provides information on the number and connectivity of protons, with characteristic chemical shifts for the aromatic protons of the naphthalimide core and the protons of the various substituents. nih.govnih.gov For example, in DMSO-d₆, the aromatic protons of the naphthalimide skeleton typically appear as multiplets in the δ 7.8–8.8 ppm region. nih.gov ¹³C NMR reveals the carbon framework of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify key functional groups. nih.gov Naphthalimide derivatives show characteristic absorption bands for the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups in the imide ring, typically found in the 1650–1710 cm⁻¹ range. nih.govresearchgate.net Other vibrations, such as N-H, C-N, and C-H stretches, are also used for confirmation. researchgate.net

Elemental Analysis and Mass Spectrometry: Elemental analysis provides the percentage composition of C, H, and N, which is compared against theoretical values to confirm the empirical formula and assess purity. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized compound with high precision, further confirming its molecular formula. bohrium.comnih.gov

In some cases, Single Crystal X-ray Crystallography can be used to determine the exact three-dimensional structure of a compound, providing definitive proof of its constitution and stereochemistry. bohrium.com

Table 2: Spectroscopic Data for an Example Naphthalimide Derivative

| Technique | Compound | Observed Data | Reference |

|---|---|---|---|

| ¹H NMR | 2-(2-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5b) | (400 MHz, DMSO-d₆) δ 8.78 (s, 1H), 8.48 (dd, J = 7.2, 1.2 Hz, 2H), 8.45 (dd, J₁ = 8.0 Hz, J₂ = 1.2Hz, 2H), 7.88–7.84 (m, 2H), 7.81–7.74 (m, 2H), 7.66–7.59 (m, 1H), 7.35–7.28 (m, 1H), 4.38 (t, J = 8.0 Hz, 2H), 3.11 (t, J = 7.6 Hz, 2H). | nih.gov |

| ¹³C NMR | 2-(2-(1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (5b) | (100 MHz, DMSO-d₆) δ 163.86, 161.68, 145.63, 134.81, 132.33, 132.24, 131.78, 131.19, 127.88, 127.67, 122.52, 121.49, 116.14, 115.68, 115.47, 107.82, 107.55, 39.70, 24.10. | nih.gov |

| FT-IR | N,N-bis[3-(1,8-naphthalimide)propyl]-N-dodecylamine (NP4) | νas(C=O) at 1695 cm⁻¹, νs(C=O) at 1653 cm⁻¹ | nih.gov |

Advanced Spectroscopic and Photophysical Investigations of 3 Nitro 1,8 Naphthalic Anhydride Derivatives

Elucidation of Electronic Transitions and Spectral Characteristics

The electronic transitions and spectral characteristics of 3-nitro-1,8-naphthalic anhydride (B1165640) and its derivatives are of significant interest due to their potential applications in various fields, including materials science and as fluorescent probes. sci-hub.sersc.org The introduction of a nitro group at the 3-position of the 1,8-naphthalic anhydride core significantly influences its electronic and photophysical properties.

Absorption Spectroscopy: Solvent Effects and Solvatochromism

The absorption spectra of 3-nitro-1,8-naphthalic anhydride derivatives are characterized by bands in the UV-visible region, which are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ekb.eguobasrah.edu.iq The substitution of electron-donating or electron-withdrawing groups on the naphthalic anhydride core can lead to red-shifted intramolecular charge transfer (ICT) bands with distinct solvatochromic behavior. rsc.org

For instance, a study on 4-bromo-3-nitro-1,8-naphthalic anhydride revealed that the absorption bands are dependent on solvent polarity. ekb.eg A significant red shift was observed in the absorption spectrum when the solvent was changed from ethanol (B145695) to the more polar dimethyl sulfoxide (B87167) (DMSO). ekb.eg This positive solvatochromism, where the absorption maximum shifts to longer wavelengths with increasing solvent polarity, is indicative of an increase in the dipole moment of the molecule upon excitation. sci-hub.se

Similarly, research on 4-hydroxy-3-nitro-1,8-naphthalic anhydride showed bathochromic shifts in absorption with changes in solvent polarity. uobasrah.edu.iq In DMSO, this compound exhibited multiple absorption bands, including one in the visible region at 402 nm, which was attributed to an ICT band. uobasrah.edu.iq The absorption peak of this compound showed a significant red shift of approximately 24 nm when moving from ethanol to butanol. uobasrah.edu.iq

The table below summarizes the absorption maxima of a this compound derivative in different solvents, illustrating the effect of solvent polarity.

| Solvent | Absorption Maximum (λmax, nm) |

| Ethanol | 220, 244, 284 |

| Butanol | 268 |

| DMSO | 284, 402 |

| Data for 4-hydroxy-3-nitro-1,8-naphthalic anhydride. uobasrah.edu.iq |

Fluorescence Spectroscopy: Emission Sensitivity to Environment and Substituent Effects

The fluorescence properties of this compound derivatives are highly sensitive to their chemical environment and the nature of substituents on the aromatic ring. ekb.egroyalsocietypublishing.org The introduction of an electron-withdrawing nitro group generally leads to weak fluorescence or even a complete absence of it. ekb.eg This is often attributed to the mixing of energy levels of the constituent chromophores. ekb.eg

However, the fluorescence of derivatives can be modulated by the solvent. For example, the fluorescence maximum of 4-bromo-3-nitro-1,8-naphthalic anhydride exhibits a gradual red shift as the solvent polarity increases, moving from 361 nm in ethanol to 378 nm in DMSO. ekb.eg This bathochromic shift of 17 nm indicates that the excited state is more polar than the ground state, a characteristic of molecules exhibiting ICT. ekb.eg

The position of substituents on the 1,8-naphthalimide (B145957) ring is crucial in determining their photophysical properties. researchgate.net While 4-amino substituted derivatives often show strong fluorescence, the introduction of a nitro group can quench this emission. ekb.eg The sensitivity of the fluorescence spectrum to the solvent makes these compounds potential candidates for use as fluorescent probes. sci-hub.se

The following table presents the fluorescence emission maxima of a this compound derivative in various solvents.

| Solvent | Emission Maximum (λem, nm) |

| Ethanol | 361 |

| Butanol | 370 |

| DMSO | 378 |

| Data for 4-bromo-3-nitro-1,8-naphthalic anhydride. ekb.eg |

Quantum Yields of Fluorescence in Derivatized Systems

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is significantly influenced by the molecular structure and the surrounding environment. For derivatives of 1,8-naphthalic anhydride, the quantum yields can vary dramatically. Generally, naphthalic anhydride derivatives tend to have higher fluorescence quantum yields compared to their corresponding naphthalimide derivatives. sci-hub.sesci-hub.se

In the case of this compound derivatives, the presence of the nitro group, a strong electron-withdrawing group, often leads to very low fluorescence quantum yields. ekb.eg This is because the nitro group can provide a pathway for non-radiative decay of the excited state, thus quenching the fluorescence.

Research has shown that while some 1,8-naphthalimide derivatives can exhibit high quantum yields, those with a nitro substituent typically show weak emission. For example, 4-nitro-1,8-naphthalimides exhibit weak emission with a quantum yield of approximately 0.01 in DMSO. ekb.eg The specific quantum yields for this compound itself are not extensively reported, likely due to its very low or negligible fluorescence. However, derivatization can alter these properties. For instance, the introduction of an amino group at the 4-position can lead to compounds with significant fluorescence, although the additional presence of a nitro group at the 3-position would likely counteract this effect.

Mechanistic Photophysical Studies

The photophysical behavior of this compound derivatives is governed by complex mechanisms that occur upon absorption of light. These processes, including photo-induced electron transfer (PET) and intramolecular charge transfer (ICT), dictate the fate of the excited state and are responsible for the observed spectroscopic properties.

Photo-Induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a key process that can influence the fluorescence of 1,8-naphthalimide derivatives. researchgate.net In a typical PET sensor, a fluorophore is linked to a receptor unit via a spacer. Upon excitation, an electron can be transferred from the receptor to the fluorophore (or vice versa), leading to quenching of the fluorescence. mdpi.com

In the context of this compound, this compound has the potential to act as an efficient photo-induced electron acceptor in aprotic media. iaea.org Studies have shown that the fluorescence of 1,8-naphthalic anhydride is quenched by aliphatic amines through a PET mechanism. iaea.org The introduction of a nitro group would further enhance the electron-accepting ability of the naphthalic anhydride core, making its derivatives prime candidates for participating in PET processes. Laser flash photolysis experiments on 1,8-naphthalic anhydride with amines have confirmed the involvement of PET, revealing transient intermediates characteristic of such a process. iaea.org

Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, including derivatives of 1,8-naphthalic anhydride. uobasrah.edu.iqresearchgate.net ICT occurs when an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. This leads to the formation of an excited state with a large dipole moment. ekb.eg

The presence of both electron-donating and electron-withdrawing groups on the naphthalic anhydride core is conducive to ICT. rsc.org For example, in 4-hydroxy-3-nitro-1,8-naphthalic anhydride, the hydroxyl group acts as an electron donor and the nitro group as an electron acceptor. The absorption band observed at 402 nm in DMSO for this compound is attributed to an ICT transition. uobasrah.edu.iq

The solvatochromic shifts observed in both the absorption and fluorescence spectra of these derivatives provide strong evidence for ICT. The significant red shift in emission with increasing solvent polarity indicates that the ICT excited state is stabilized by polar solvents. ekb.eg This stabilization lowers the energy of the excited state, resulting in emission at longer wavelengths. ekb.eg The excited states of 4-amino-1,8-naphthalimides are also known to have ICT character. ekb.eg

Electrochemical Characterization of Naphthalimide Derivatives

The electrochemical behavior of naphthalimide derivatives, including those derived from this compound, is a critical area of investigation, as it determines their suitability for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic semiconductors. researchgate.netrsc.org These compounds are recognized as electron-deficient, n-type organic semiconductors, a property attributable to their potential for low reduction potentials and wide energy gaps. researchgate.net Electrochemical studies, primarily employing voltammetric techniques, are essential for determining fundamental electronic parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern charge injection and transport properties. researchgate.netnih.gov

Cyclic Voltammetry and Differential Pulse Voltammetry

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are powerful electrochemical techniques used to probe the redox properties of naphthalimide derivatives. nih.govresearchgate.net These analyses are typically conducted in a three-electrode system. nih.govmdpi.com The system consists of a working electrode (often platinum or glassy carbon), a platinum auxiliary (or counter) electrode, and a reference electrode (such as a silver pseudo-reference electrode). mdpi.comresearchgate.net The potential of the reference electrode is commonly calibrated against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple. mdpi.com

To perform the measurements, the naphthalimide compound is dissolved in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), containing a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆). mdpi.comresearchgate.net During a CV experiment, the potential applied to the working electrode is scanned linearly in a cyclic manner, and the resulting current is measured. researchgate.net The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. mdpi.comresearchgate.netresearchgate.net DPV offers enhanced sensitivity compared to CV and is also utilized to evaluate the electrochemical behavior of these derivatives. nih.gov

Redox Processes and Energy Levels

The electrochemical investigations of naphthalimide derivatives reveal their characteristic redox behavior. The naphthalimide core is an electron-accepting moiety, and as such, these compounds typically undergo reversible or quasi-reversible one-electron reduction processes. mdpi.comnih.gov This reduction leads to the formation of a stable radical anion, a key species in their function as n-type materials. mdpi.comnih.gov In some cases, a second reduction step to form a dianion can be observed. mdpi.com Oxidation processes, corresponding to the removal of an electron from the molecule, can also be detected, though they are often less reversible than the reduction steps. nih.gov

The data obtained from CV and DPV measurements are crucial for calculating the energy levels of the frontier molecular orbitals (HOMO and LUMO). The onset potentials for the oxidation (Eox) and reduction (Ered) processes are determined from the voltammograms. nih.gov These values are then used to estimate the HOMO and LUMO energy levels using empirical equations, often referencing the known HOMO energy level of the ferrocene standard (−5.1 eV). nih.gov

The HOMO level is calculated based on the onset oxidation potential, while the LUMO level is determined from the onset reduction potential. researchgate.net The difference between the HOMO and LUMO levels provides the electrochemical energy band gap (Eg), a critical parameter for optoelectronic applications. researchgate.netresearchgate.net For instance, studies on certain blue light-emitting naphthalimides have reported HOMO and LUMO energy levels in the ranges of -6.21 to -6.34 eV and -3.31 to -3.41 eV, respectively, corresponding to energy gaps of 2.98 to 3.15 eV. researchgate.net The introduction of different substituents onto the naphthalimide core, such as at the C-4 position or the imide nitrogen, can tune these redox potentials and, consequently, the energy levels and the band gap. researchgate.netresearchgate.net

Interactive Data Table: Electrochemical Properties of Naphthalimide Derivatives

| Compound | Ered (V) | Eox (V) | ELUMO (eV) | EHOMO (eV) | Eg (eV) | Source |

| 1,4-PhDI | -1.48 | --- | -3.53 | -5.87 | 2.34 | mdpi.com |

| 1,5-PhDI | -1.50 | --- | -3.51 | -5.92 | 2.41 | mdpi.com |

| 2,6-PhDI | -1.52 | --- | -3.49 | -5.83 | 2.34 | mdpi.com |

| 1-PMDI | -1.21 | --- | -3.80 | -6.21 | 2.41 | mdpi.com |

| AzNI-1 | -1.33 | 1.27 | -3.22 | -5.77 | 2.55 | nih.gov |

| AzNI-2 | -1.30 | 1.23 | -3.25 | -5.73 | 2.48 | nih.gov |

| AzNI-3 | -1.30 | 1.25 | -3.25 | -5.75 | 2.50 | nih.gov |

| AzNI-4 | -1.27 | 1.20 | -3.28 | -5.70 | 2.42 | nih.gov |

Computational Chemistry and Theoretical Modeling of 3 Nitro 1,8 Naphthalic Anhydride Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic structure and intrinsic properties of naphthalimide systems. These calculations provide a theoretical framework for understanding the molecule's geometry, stability, and spectroscopic characteristics.

Detailed research findings from computational studies on 1,8-naphthalimide (B145957) derivatives, which form the core structure of the title compound, have demonstrated the utility of these methods. For instance, DFT calculations employing the B3LYP functional with a 6-31G(d,p) basis set have been successfully used to determine the optimized geometry and harmonic vibrational frequencies of new 1,8-naphthalimide derivatives. nih.gov This level of theory allows for a comparison between theoretical and experimental data, helping to elucidate the structure of newly synthesized compounds. nih.gov

Furthermore, DFT calculations are instrumental in explaining the mechanisms behind the photophysical properties of these compounds. In the development of naphthalimide-based fluorescent sensors, DFT has been used to support proposed mechanisms, such as the photo-induced electron transfer (PET) process involved in ion detection. researchgate.net The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this context. Studies on the parent naphthalene (B1677914) structure using DFT have calculated the HOMO-LUMO gap to be approximately 4.75 eV, which is crucial for understanding its electronic transitions and reactivity. samipubco.com

Table 1: Selected Parameters from Quantum Chemical Calculations on Naphthalimide and Naphthalene Systems

| Compound/System | Method/Basis Set | Calculated Property | Value/Finding | Reference |

| 1,8-Naphthalimide Derivatives | DFT / B3LYP / 6-31G(d,p) | Optimized Geometry | Provides theoretical 3D structure for analysis. | nih.gov |

| 1,8-Naphthalimide Derivatives | DFT / B3LYP / 6-31G(d,p) | Harmonic Vibrational Frequencies | Correlates with experimental IR and Raman spectra. | nih.gov |

| Naphthalimide-based Sensor | DFT | Detection Mechanism | Aided in proposing a chelation-induced PET mechanism. | researchgate.net |

| Naphthalene | DFT / aug-cc-pVQZ | HOMO Energy | -6.13 eV | samipubco.com |

| Naphthalene | DFT / aug-cc-pVQZ | HOMO-LUMO Energy Gap | 4.75 eV | samipubco.com |

These theoretical approaches allow for the prediction of molecular properties, offering insights into how the introduction of a nitro group at the 3-position of the 1,8-naphthalic anhydride (B1165640) core influences its electronic distribution and reactivity compared to the unsubstituted parent compound.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking simulations are indispensable for investigating how derivatives of 3-nitro-1,8-naphthalic anhydride interact with biological targets, most notably DNA. The planar structure of the naphthalimide core is well-suited for intercalation, a process where the molecule inserts itself between the base pairs of the DNA double helix. nih.govbohrium.com

Docking studies computationally place the ligand (the naphthalimide derivative) into the binding site of a macromolecule (like DNA or a protein) to predict the preferred binding mode and affinity. These simulations have been instrumental in understanding the antitumor activity of this class of compounds. The mechanism of action for many derivatives involves disrupting DNA structure and function through intercalation, which can lead to cytostatic effects in cancer cells.

Experimental and computational studies have confirmed this binding mode. Imide derivatives of 3-nitro-1,8-naphthalic acid have been shown to bind to double-helical DNA by intercalation, with intrinsic association constants around 1.45 x 10(5) M-1. nih.gov This binding unwinds closed circular duplex DNA, with calculated unwinding angles of 11-12 degrees per bound drug molecule. nih.gov Furthermore, the binding produces a calculated increase in the length of DNA fragments, consistent with the intercalative model. nih.gov Molecular docking can rationalize these findings by identifying specific interactions, such as hydrogen bonds and van der Waals forces, between the drug and the DNA bases. The nitro group plays a significant role in these interactions, enhancing the compound's reactivity and binding affinity.

Beyond DNA, docking studies have also been used to explore other potential biological targets. For example, the 1,8-naphthalimide core has been the basis for developing inhibitors of clathrin, a protein involved in cellular transport, with in silico docking used to rationalize the binding of analogues within the protein's terminal domain. researchgate.net

Table 2: Summary of Molecular Docking and Biological Interaction Studies for Naphthalimide Derivatives

| Derivative Class | Biological Target | Key Findings from Modeling/Docking | Reference |

| 3-Nitro-1,8-naphthalic acid imides | Double-helical DNA | Confirmed intercalative binding mode. | nih.gov |

| This compound derivatives | DNA | The nitro group is crucial for reactivity and binding affinity. | |

| 1,8-Naphthalimide analogues | Clathrin Terminal Domain | Docking studies rationalized observed structure-activity relationships for protein inhibition. | researchgate.net |

| 4-Carboranyl-1,8-naphthalimide conjugates | Calf Thymus DNA (ct-DNA) | Strong interaction observed, suggesting intercalation as the binding mode. | bohrium.com |

Elucidation of Reaction Mechanisms and Pathways via Ab Initio Calculations

Ab initio (from first principles) calculations are a class of quantum chemistry methods that are crucial for elucidating reaction mechanisms by computing the energies of reactants, products, and intermediate transition states. These calculations provide a detailed picture of the reaction pathway without reliance on experimental parameters.

A key reaction relevant to this compound is the cyclization of its parent dicarboxylic acid to form the anhydride ring. An ab initio study of the reaction pathway for naphthalene-1,8-dicarboxylic acid cyclizing to naphthalene-1,8-dicarboxylic anhydride revealed a transition state where an intramolecular proton transfer occurs in concert with the alignment of an oxygen atom toward the carbonyl carbon. rsc.org This is followed by the dehydration of the planar intermediate to yield the anhydride and a water molecule. rsc.org Such computational analysis provides a step-by-step energetic profile of the reaction, which is difficult to obtain through experimental means alone.

In addition to reaction pathways, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied alongside DFT for calculating the NMR chemical shifts of 1,8-naphthalimide derivatives. nih.gov A strong correlation between the theoretical and experimental results validates the accuracy of the computed structures and electronic environments of the nuclei. nih.gov These calculations can thus serve as a predictive tool for structural characterization. Although these studies may focus on the parent or related structures, the methodologies are directly applicable to understanding the synthesis and reactivity of this compound.

Table 3: Application of Ab Initio Calculations in Naphthalic Anhydride Systems

| System | Computational Method | Purpose of Study | Key Finding | Reference |

| Naphthalene-1,8-dicarboxylic acid | Ab initio | Elucidation of cyclization mechanism to form the anhydride. | Identified a transition state involving concerted proton transfer and oxygen alignment. | rsc.org |

| 1,8-Naphthalimide derivatives | Ab initio (MP2, HF), DFT | Calculation of NMR spectra. | Good alignment between theoretical and experimental results, aiding structural elucidation. | nih.gov |

Structure-Activity Relationship (SAR) Modeling and Predictive Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are cornerstones of modern drug design, and they have been applied extensively to derivatives of this compound to optimize their therapeutic properties, particularly as anticancer agents. nih.gov SAR studies analyze how changes in the chemical structure of a compound affect its biological activity.

Research has shown that modifications to the 1,8-naphthalimide scaffold can have remarkable effects on anticancer activity and DNA binding. nih.gov The introduction of a nitro group at the 3-position is a critical design feature, as it often enhances the biological activity of the molecule. Further modifications, typically involving the attachment of various side chains to the imide nitrogen, allow for the fine-tuning of properties like solubility, cell permeability, and target affinity. nih.gov

For example, a series of 3-nitro-naphthalimides were designed and synthesized, with in vitro assays showing that different side chains led to varied antiproliferative activity across several cancer cell lines. nih.gov One derivative, compound 1a from the study, showed superior activity against HepG2 and T-24 cell lines compared to the known drug mitonafide. nih.gov This type of systematic study allows researchers to build a qualitative SAR.

QSAR takes this a step further by creating mathematical models that correlate chemical structure with activity. In a study of 3-carboranyl-1,8-naphthalimide derivatives, a ligand-based comparative molecular field analysis was performed to specify favorable and unfavorable structural modifications. nih.gov This created a "structure–activity landscape," a predictive tool for designing new compounds with potentially higher cytotoxicity against cancer cells. nih.gov Such models can guide the synthesis of more potent and less toxic drug candidates, saving significant time and resources in the drug discovery process. researchgate.net

Table 4: Illustrative Structure-Activity Relationship (SAR) for 3-Nitro-1,8-Naphthalimide Derivatives

| Base Scaffold | Structural Modification | Resulting Biological Activity | Reference |

| 3-Nitro-1,8-naphthalimide | Addition of a specific basic side chain (compound 1a ) | IC50 of 4.133 µM against T-24 cancer cells, better than mitonafide. | nih.gov |

| 3-Nitro-1,8-naphthalic acid | Imide formation with basic side chains | Strong intercalative binding to DNA. | nih.gov |

| 1,8-Naphthalimide | Modification at the 3 and 4 positions | Significantly affects anticancer activity and DNA binding properties. | nih.gov |

| 3-Amino-1,8-naphthalimide | Condensation with N,N-dimethylethylenediamine | Forms the anticancer agent amonafide. | researchgate.net |

Applications of Naphthalimide Derivatives Derived from 3 Nitro 1,8 Naphthalic Anhydride

Materials Science Applications

The versatility of 3-nitro-1,8-naphthalic anhydride (B1165640) as a building block stems from the ability to transform the nitro group into other functional moieties and to introduce various substituents onto the naphthalimide ring. rsc.orgmdpi.com This adaptability allows for the fine-tuning of properties such as light absorption and emission, electron affinity, and thermal stability, making these derivatives highly valuable in materials science.

Organic Electronics and Optoelectronic Devices

Naphthalimide derivatives, including those originating from 3-nitro-1,8-naphthalic anhydride, are extensively studied for their use in organic electronic and optoelectronic devices. mdpi.com Their inherent electron-deficient nature, good thermal stability, and tunable photophysical properties make them suitable candidates for various components in these devices. rsc.orgbohrium.com

Naphthalimide derivatives are promising materials for Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields and tunable emission colors. bohrium.comscispace.com By modifying the substituents on the naphthalimide core, which can be derived from this compound, it is possible to achieve emission across the visible spectrum, from blue to red. scispace.com For instance, C-4 substituted naphthalimide derivatives with electron-donating groups exhibit higher fluorescence quantum yields compared to C-3 derivatives. rsc.org Some naphthalimide-based materials have been successfully used as non-doping emissive layers in OLEDs, demonstrating the potential for simplified device fabrication. scispace.com

Research has shown that certain 1,8-naphthalimide (B145957) derivatives can be employed as emitters in OLEDs. For example, a device containing 15 wt% of a specific bis[4-{3-(N,N-diphenylamino)carbazol-9-yl}phenyl] sulfone guest in a 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP) host exhibited a maximum brightness exceeding 2630 cd/m², a current efficiency of 3.2 cd/A, a power efficiency of 2.2 lm/W, and an external quantum efficiency over 1.7% at 100 cd/m². researchgate.net Another study reported a naphthalimide-derivative based OLED with blue light emission peaked at approximately 465 nm. researchgate.net

| Derivative Type | Application in OLEDs | Key Findings | Reference |

|---|---|---|---|

| bis[4-{3-(N,N-diphenylamino)carbazol-9-yl}phenyl] sulfone | Guest emitter in a CBP host | Max. brightness > 2630 cd/m², Current efficiency of 3.2 cd/A, Power efficiency of 2.2 lm/W, EQE > 1.7% | researchgate.net |

| 4-(o-oxi-p-xylen)-N-methyl-1,8-naphthalimide (NPOX) | Emitting layer | Blue light emission peaked at ~465 nm | researchgate.net |

| 6-(N-anthracenylmethylidene-hydrazino)-benzo-[de]-isoquinoline-1,3-dione (NP-RED3) | Non-doping emissive layer | Red emission peak at 620 nm, Max. brightness of 15.5 cd/m² | scispace.com |

The electron-accepting properties of 1,8-naphthalimides make them suitable for use as n-type materials in organic solar cells (OSCs). mdpi.com The ability to tune their lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is crucial for achieving efficient charge separation and transport in OSCs. While specific examples directly derived from this compound in OSCs are less commonly detailed in the provided context, the general applicability of naphthalimides as electron acceptors is well-established. mdpi.comresearchgate.net

1,8-naphthalimide derivatives are considered promising candidates for n-type organic semiconductors in Organic Field-Effect Transistors (OFETs). mdpi.com Their planar structure and tendency for π-π stacking facilitate charge transport. The introduction of different substituents allows for the modulation of their electron mobility and other semiconductor properties. The development of n-type materials is crucial for the realization of complementary circuits, a key technology in organic electronics. rsc.orgmdpi.com

Functional Polymeric Materials with Enhanced Optical Properties

Naphthalimide derivatives, which can be synthesized from precursors like 4-nitro-1,8-naphthalic anhydride, are used to create functional polymeric materials with enhanced optical properties. tandfonline.com These derivatives can be incorporated into polymer chains as pendants or as part of the main chain. The resulting polymers often exhibit strong fluorescence and good photostability, making them suitable for applications such as fluorescent markers and in light-emitting diodes. tandfonline.com

Dyes and Pigments for Advanced Colorant Technologies

Historically, 1,8-naphthalimide derivatives have been widely used as industrial colorants. mdpi.com The introduction of the nitro group in this compound provides a synthetic handle to create a variety of dyes and pigments with diverse colors and properties. acs.org These colorants are known for their brightness and stability. For example, derivatives of 4-nitro-1,8-naphthalic anhydride have been used to synthesize amphiphilic naphthalimide dyes with good color brilliancy. sigmaaldrich.com The modification of the naphthalimide structure allows for the creation of colorants for various applications, including the coloration of polymers. tandfonline.com

Modified Silica (B1680970) Phases in High-Performance Liquid Chromatography

Naphthalimide derivatives anchored to a solid support serve as effective stationary phases in high-performance liquid chromatography (HPLC) for separating complex mixtures. A stationary phase, 3-(3-nitro-1,8-naphthalimido)propyl modified silyl (B83357) silica gel (3N-NAIP), is prepared in a single reaction step involving 3-aminopropylsilyl silica and this compound. nih.govresearchgate.net

The chromatographic properties of these modified silica phases have been characterized using a variety of solutes, including monosubstituted benzenes, alkyl benzenes, and polycyclic aromatic hydrocarbons (PAHs). nih.govresearchgate.net While retention is primarily based on a reversed-phase mechanism, the 3N-NAIP phase demonstrates a significant recognition ability towards aromatic hydrocarbons. nih.gov This enhanced selectivity is attributed to strong π-π interactions between the electron-deficient nitro-naphthalimide structure and the electron-rich aromatic solutes. nih.govresearchgate.net The recognition is also dependent on the molecular shape of the analytes, with linear PAHs being more strongly retained than non-linear ones. researchgate.net This distinct selectivity makes 3N-NAIP a valuable alternative to standard octadecyl silica (ODS) phases for the separation of aromatic compounds. nih.govresearchgate.net Another similar stationary phase, 3-(1,8-naphthalimido)propyl-modified silyl silica gel (NAIP), has been successfully used to separate purine (B94841) derivatives like caffeine, theophylline, and uric acid. nih.gov

Biological and Medicinal Applications

The planar 1,8-naphthalimide scaffold is a key pharmacophore that has been extensively explored for various therapeutic applications, particularly in oncology. The ability to easily modify the naphthalimide ring and the imide nitrogen allows for the fine-tuning of biological activity. rsc.orgrsc.org

Anticancer Agents

Derivatives of 1,8-naphthalimide, including those synthesized from this compound, are a significant class of anticancer agents. nih.govrjraap.com Their planar structure allows them to interact with biological macromolecules, particularly nucleic acids, leading to potent antitumor activity against a wide range of human and murine cancer cell lines. nih.govnih.gov The anticancer efficacy can be modulated by altering substituents at the 3-position of the naphthalimide ring and on the side chain attached to the imide nitrogen. nih.gov For instance, compounds with a nitro group at the 3-position, such as mitonafide, often exhibit slightly higher cytotoxicity than their amino-substituted counterparts, like amonafide. nih.gov

| Compound Name | Cancer Cell Line | IC50 (μM) | Source |

| Compound 1¹ | A549 | ≈ 3 | nih.gov |

| Compound 5e² | H1975 | 16.56 | nih.gov |

| Compound 7¹ | A549 | 1.5–4.5 | nih.gov |

| Compound 11¹ | A549 | ≈ 3 | nih.gov |

| Mitonafide | - | - | nih.gov |

| Amonafide | - | - | nih.gov |

¹Synthesized from this compound. ²A 1,8-naphthalimide-linked 1,2,3-triazole derivative.

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A primary mechanism of action for the anticancer activity of naphthalimide derivatives is their function as DNA intercalators. rsc.orgnih.gov The planar aromatic core of the naphthalimide molecule inserts itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, ultimately inhibiting tumor cell division. nih.gov

Many naphthalimide derivatives, particularly the first-generation compounds like mitonafide, also function as topoisomerase II poisons. nih.govnih.gov Topoisomerases are essential enzymes that manage the topology of DNA during cellular processes. By stabilizing the complex between topoisomerase II and DNA, these compounds prevent the enzyme from resealing DNA strand breaks that it creates, leading to an accumulation of damaged DNA and triggering cell death. nih.govmdpi.com Novel derivatives continue to be developed that inhibit DNA topoisomerase II activity, resulting in DNA damage and apoptosis in cancer cells. researchgate.netnih.gov

Recent research has uncovered a novel mechanism of action for certain 1,8-naphthalimide derivatives: the inhibition of human demethylase enzymes. nih.gov Specifically, compounds derived from this compound have been shown to be potent inhibitors of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. nih.govnih.govfigshare.com Computer modeling studies indicate that these naphthalimide derivatives can fit into the binding pocket of the FTO enzyme, interacting through hydrophobic and hydrogen bonding forces. nih.govnih.gov The ability to inhibit FTO demethylase activity is believed to contribute significantly to the high antiproliferative capacity of these compounds. nih.gov

The interaction of naphthalimide derivatives with cancer cells leads to a range of cytostatic and cytotoxic effects. These compounds have been shown to induce apoptosis (programmed cell death), autophagy (a cellular degradation process), and cell cycle arrest in various cancer cell lines. nih.govmdpi.commdpi.com For example, specific derivatives synthesized from this compound induce DNA damage and autophagic cell death in A549 lung cancer cells. nih.gov Other derivatives have been observed to cause cell cycle arrest at the G2/M or G0/G1 phase, effectively halting cell proliferation. mdpi.comresearchgate.netmdpi.com The modification at the 3-position of the naphthalimide ring is crucial in influencing the specific cytotoxic effects. nih.gov

A significant challenge in cancer chemotherapy is the development of multi-drug resistance (MDR) in tumor cells. rjraap.com Many conventional anticancer drugs, including widely used topoisomerase II poisons like etoposide (B1684455) and doxorubicin, are susceptible to MDR mechanisms, reducing their clinical effectiveness. nih.gov Notably, several naphthalimide-related compounds have been reported to be unaffected by this phenomenon. nih.gov This suggests that naphthalimide derivatives may offer a strategic advantage for treating resistant cancers, and their development represents a promising avenue for overcoming MDR in oncology. nih.gov

Antimicrobial Agents

Derivatives synthesized from the foundational molecule this compound have demonstrated significant potential as antimicrobial agents. The introduction of various functional groups onto the naphthalimide scaffold allows for the development of compounds with activity against a range of pathogenic microorganisms, including bacteria, fungi, and viruses.

Antibacterial Activities

Naphthalimide derivatives originating from this compound have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. A general method for creating these derivatives involves the reaction of 1,8-naphthalic anhydrides with primary amines. uctm.edu

One study synthesized a series of 1,8-naphthalimides linked to a benzothiazole (B30560) moiety. researchgate.net The antibacterial activity of these new cyclic imides was evaluated, and the results indicated that most of the tested compounds possessed good biological activity against the tested organisms. researchgate.net Another research effort developed new heterocyclic derivatives of 1,8-naphthalimides bearing 1,3-oxazole, 1,3-thiazole, and 1,3,4-triazole moieties. researchgate.net These compounds were screened for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative), showing good to moderate activity. researchgate.net

Similarly, derivatives of nalidixic acid, a first-generation 4-quinolone antibacterial drug, have been synthesized using substituted 1,8-naphthalic anhydrides. uctm.edu Two compounds in particular, 9a and 9h, demonstrated activity against both Gram-positive and Gram-negative bacteria. uctm.edu Compound 9a was most effective against Escherichia coli, Salmonella abony, and Pseudomonas aeruginosa, while compound 9h was most active against Bacillus subtilis. uctm.edu The basic structure of several commercial antibacterial drugs is 4-oxo-1,8-naphthyridine-3-carboxylic acid, the first of which was nalidixic acid. nih.gov

Table 1: Antibacterial Activity of Selected 1,8-Naphthalimide Derivatives

| Compound | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| Compound 9a | Escherichia coli | High (27.5 mm inhibition zone) | uctm.edu |

| Compound 9a | Salmonella abony | High (23.9 mm inhibition zone) | uctm.edu |

| Compound 9a | Pseudomonas aeruginosa | Moderate (20.6 mm inhibition zone) | uctm.edu |

| Compound 9h | Bacillus subtilis | Moderate (18.6 mm inhibition zone) | uctm.edu |

| Various Derivatives | Staphylococcus aureus, Bacillus | Good to Moderate | researchgate.net |

| Various Derivatives | Escherichia Coli, Pseudomonas aeruginosa | Good to Moderate | researchgate.net |

Antifungal Activities

The antifungal potential of 1,8-naphthalimide derivatives has also been a subject of study. Research has shown that certain compounds derived from 1,8-naphthalic anhydrides are active against various fungal strains. For instance, compounds 9a and 9h, which showed antibacterial properties, also possess antifungal activity against the yeasts Candida albicans and Saccharomyces cerevisiae. uctm.edu Compound 9a also exhibited weak activity against the mold Penicillium chrysogenum. uctm.edu

In another study, newly synthesized 1,8-naphthalimide derivatives containing 1,3-oxazole, 1,3-thiazole, and 1,2,4-triazole (B32235) groups were tested against the fungus Candida albicans and showed good to moderate antimicrobial activities. researchgate.net Furthermore, certain 1,8-naphthyridine (B1210474) derivatives have been evaluated for their antifungal activity against strains like Aspergillus niger and Candida albicans, showing activity comparable to the standard drug griseofulvin. nih.gov

Table 2: Antifungal Activity of Selected 1,8-Naphthalimide Derivatives

| Compound/Derivative Class | Target Fungi | Activity Level | Reference |

|---|---|---|---|

| Compound 9a | Candida albicans | Active (17.5 mm inhibition zone) | uctm.edu |

| Compound 9a | Saccharomyces cerevisiae | Active (13.1 mm inhibition zone) | uctm.edu |

| Compound 9a | Penicillium chrysogenum | Weak Activity | uctm.edu |

| Compound 9h | Candida albicans | Active (10.4 mm inhibition zone) | uctm.edu |

| Compound 9h | Saccharomyces cerevisiae | Active (12.8 mm inhibition zone) | uctm.edu |

| Oxazole/Thiazole/Triazole Derivatives | Candida albicans | Good to Moderate | researchgate.net |

| 1,8-Naphthyridine Derivatives | Aspergillus niger, Candida albicans | Comparable to Griseofulvin | nih.gov |

Antiviral Properties

Derivatives of this compound have been synthesized and evaluated for their antiviral activity against a broad spectrum of viruses. researchgate.net A study focusing on new N-(diethylphosphonoalkyl)-1,8-naphthalimides, synthesized from this compound, revealed notable antiviral activities. researchgate.net Specifically, N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide (compound 15a) showed inhibitory activity against Coxsackie virus B4. researchgate.net Other 3-nitro-1,8-naphthalimides from the same series (compounds 15b and 15d) displayed moderate activity against herpes simplex virus-2 (HSV-2) and herpes simplex virus-1 (HSV-1). researchgate.net These compounds also demonstrated antiviral potency against human coronavirus. researchgate.net

Another study investigated the antiviral action of 5-amino-2-(dimethylaminoethyl)-benzo-[de]-isoquinolin-1.3-dione, an imide derivative of 3-nitro-1,8-naphthalic acid. nih.gov This compound was found to be effective against herpes simplex type 2 (HSV-2) grown in Vero cells, with a concentration of 4 micrograms/ml achieving a 5 log10 reduction in virus titer. nih.gov Its anti-HSV-2 activity was noted to be more powerful than that of iododeoxyuridine (IDU), and it also exhibited virucidal activity against HSV-2. nih.gov However, it showed no inhibition when tested against adenovirus type 5 (Ad-5). nih.gov

Table 3: Antiviral Activity of this compound Derivatives

| Derivative | Target Virus | Observed Effect | Reference |

|---|---|---|---|

| N-(diethylphosphonomethyl)-3-nitro-1,8-naphthalimide (15a) | Coxsackie virus B4 | Inhibitory activity (EC50 = 9.45 μM) | researchgate.net |

| N-(diethylphosphonoalkyl)-3-nitro-1,8-naphthalimides (15b, 15d) | Herpes simplex virus-2 (G) | Moderate activity | researchgate.net |

| N-(diethylphosphonoalkyl)-3-nitro-1,8-naphthalimides (15b, 15d) | Herpes simplex virus-1 TK– KOS ACVr | Moderate activity | researchgate.net |

| N-(diethylphosphonoalkyl)-3-nitro-1,8-naphthalimides (15a, 15b, 15d) | Human coronavirus | Antiviral potency | researchgate.net |

| 5-amino-2-(dimethylaminoethyl)-benzo-[de]-isoquinolin-1.3-dione | Herpes simplex virus-2 (HSV-2) | Potent inhibition and virucidal activity | nih.gov |

| 5-amino-2-(dimethylaminoethyl)-benzo-[de]-isoquinolin-1.3-dione | Adenovirus type 5 (Ad-5) | No inhibition | nih.gov |

Anti-inflammatory Effects

The 1,8-naphthalimide scaffold is recognized for a wide range of biological activities, including anti-inflammatory effects. rsc.org While specific studies focusing exclusively on the anti-inflammatory properties of derivatives from this compound are limited in the provided context, the broader class of naphthalimide and related heterocyclic derivatives has been explored for this purpose. For example, various 1,8-naphthyridine-3-carboxamide derivatives have been synthesized and screened for their anti-inflammatory activity. nih.gov Similarly, studies on isatin (B1672199) derivatives, another class of heterocyclic compounds, have shown that substitutions on the core structure can lead to significant anti-inflammatory properties. chula.ac.th These findings suggest a potential avenue for the development of anti-inflammatory agents based on the 1,8-naphthalimide framework derived from this compound.

Fluorescent Probes and Bioimaging Agents

Derivatives of 1,8-naphthalic anhydride, including those with a nitro group at the 3-position, are widely used as fluorophores to construct sensors. researchgate.net The naphthalimide structure possesses favorable photophysical properties, such as high photostability and fluorescence in the visible region, making it suitable for applications in biological imaging and as fluorescent probes for sensing ions and biomolecules. rsc.orgnih.govresearchgate.net The fluorescence properties are highly dependent on the substituents on the naphthalene (B1677914) ring, which allows for fine-tuning of their optical characteristics. rsc.orgekb.eg The presence of an electron-withdrawing nitro group, as in this compound, significantly influences the electronic and photophysical properties of the resulting derivatives. nih.govekb.eg

Real-Time Detection of Ions and Biomolecules (e.g., Cations, Anions, Enzymes, Glucose)

Naphthalimide derivatives synthesized from precursors like this compound serve as effective fluorescent probes for the detection of various analytes. Their sensing mechanism often relies on processes like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or aggregation-induced emission (AIE). researchgate.net

Cation Detection: Several 1,8-naphthalimide-based fluorescent probes have been designed for the selective detection of metal cations.

Cu²⁺ Detection: A "turn-on" fluorescent probe, (Z)-2-butyl-6-(((2-hydroxyphenyl)imino)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (BHBD), was synthesized and showed high sensitivity and selectivity for Cu²⁺ ions with a low detection limit of 0.48 x 10⁻⁶ M. nih.gov The probe's weak fluorescence is significantly enhanced upon binding to Cu²⁺, enabling its use in bioimaging to detect Cu²⁺ in HeLa cells. nih.gov

Al³⁺ Detection: A naphthalene derivative fluorescent probe with a Schiff base structure (F6) was synthesized for the highly selective and sensitive detection of Al³⁺. mdpi.com The probe demonstrated a detection limit of 8.73 × 10⁻⁸ mol/L and was successfully used to determine Al³⁺ content in Chinese herbal medicines. mdpi.com

Anion Detection: The unique photophysical properties of certain 1,8-naphthalimide derivatives enable their use in anion sensing. One study synthesized N,N,N-trimethyl-2-oxo-2-(1,8-naphthalimido)ethan-1-aminium iodide (TENI) and its analogues, including one with a nitro group (NO2-TENI) derived from this compound. nih.gov These compounds showed changes in fluorescence intensity upon binding with anions, particularly those from carboxylic acids, through a photo-induced colorimetric reaction. nih.gov

The versatility of the 1,8-naphthalimide scaffold, which can be readily modified from starting materials like this compound, makes it a valuable platform for developing targeted fluorescent probes for a wide array of ions and biomolecules. rsc.orgnih.gov

Table 4: Naphthalimide-Based Fluorescent Probes for Ion Detection

| Probe Name/Class | Target Analyte | Sensing Mechanism | Detection Limit | Application | Reference |

|---|---|---|---|---|---|

| BHBD | Cu²⁺ | "Turn-on" fluorescence | 0.48 x 10⁻⁶ M | Bioimaging in HeLa cells | nih.gov |

| Probe F6 | Al³⁺ | Fluorescence enhancement | 8.73 x 10⁻⁸ M | Determination in herbal medicines | mdpi.com |

| TENI analogues (e.g., NO2-TENI) | Carboxylic acid anions | Fluorescence intensity change | Not specified | Anion sensing | nih.gov |

Cell and Organelle Imaging

Naphthalimide derivatives, originating from this compound, have been extensively developed as fluorescent probes for imaging and tracking various cellular components and processes. bohrium.com Their favorable photophysical properties, such as high quantum yields, large Stokes shifts, and good photostability, make them ideal candidates for live-cell imaging. rsc.org The versatility of the naphthalimide scaffold allows for structural modifications to target specific organelles and sense the local microenvironment. bohrium.comresearchgate.net

Researchers have successfully designed naphthalimide-based probes that can selectively accumulate in different organelles, including the endoplasmic reticulum (ER), mitochondria, lysosomes, and the nucleus. bohrium.com For instance, specific moieties can be introduced to the naphthalimide structure to direct the probe to a particular organelle. Quaternized pyridinium (B92312) moieties have been used to target mitochondria, while sulfonamide groups can facilitate localization within the Golgi apparatus. acs.orgnih.gov

One notable application is the development of a mitochondria-targeting fluorescent probe for detecting hypochlorous acid (HClO). acs.org This probe, synthesized from a this compound derivative, exhibits a "turn-on" blue fluorescence in the presence of HClO, with a low detection limit and a rapid response time. acs.org Similarly, a Golgi-targetable fluorescent probe has been constructed to quantify HOCl, which shows a strong green fluorescence upon interaction with the analyte. nih.gov

Naphthalimide derivatives have also been engineered to visualize the levels of specific biomolecules within organelles. For example, a probe employing a sulfonamide unit as a thiol-responsive group can selectively detect glutathione (B108866) (GSH) in lysosomes, distinguishing it from other thiols like cysteine and homocysteine. rsc.org The imaging capabilities of these probes have been demonstrated in various cell lines, including human cancer cells (HeLa, A549) and fibroblast cell lines (L929), where they have been observed to accumulate in the cytoplasm and specific organelles. rsc.orgnih.gov

The mechanism behind the fluorescence change in these probes often involves processes like Photo-induced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.govnih.gov For instance, in the absence of the target analyte, the fluorescence of the naphthalimide core may be quenched. Upon binding to the target, this quenching mechanism is disrupted, leading to a significant increase in fluorescence intensity. nih.gov

Table 1: Naphthalimide Derivatives for Cell and Organelle Imaging

| Derivative/Probe Name | Target Organelle/Analyte | Key Features | Reference |

|---|---|---|---|

| NIERFPs | Endoplasmic Reticulum | Monitor ER stress, pH, polarity, ions, and enzyme activities. | bohrium.com |

| NIMFPs | Mitochondria | Image mitochondria, track dynamics, and detect pH, viscosity, ions, and molecules. | bohrium.com |

| NILFPs | Lysosomes | Observe and track lysosomal movement and microenvironment. | bohrium.com |

| pep-NP1 | Nucleus / H₂O₂ | Nucleus-targeted hydrogen peroxide imaging. | nih.gov |

| Mitochondria-targeting probe | Mitochondria / HClO | "Turn-on" blue fluorescence in the presence of HClO, low detection limit. | acs.org |

| Golgi-targetable probe | Golgi / HOCl | Strong green fluorescence upon detecting HOCl. | nih.gov |

| GSH-selective probe | Lysosomes / Glutathione | Distinguishes GSH from cysteine and homocysteine. | rsc.org |

pH Sensing Applications

The sensitivity of the photophysical properties of naphthalimide derivatives to their chemical environment has led to their widespread use as pH sensors. researchgate.net By incorporating pH-responsive moieties, these compounds can exhibit changes in their fluorescence intensity or wavelength in response to pH variations, making them valuable tools for monitoring pH in biological and chemical systems. rsc.orgmdpi.com

A common strategy for designing naphthalimide-based pH sensors involves the introduction of an amino group. elsevierpure.com At low pH values, the protonation of the amino group can lead to fluorescence quenching due to an electron-withdrawing effect, a phenomenon based on intramolecular charge transfer (ICT). mdpi.com This principle has been applied to develop solid-state pH sensors by copolymerizing naphthalimide derivatives with pending amino groups into polymer membranes. mdpi.com These sensors show sensitive fluorescence changes at acidic pH ranges. mdpi.com